molecular formula C32H38O19 B13828283 6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Cat. No.: B13828283
M. Wt: 726.6 g/mol
InChI Key: GYIKGLVKALOGDP-QDUCECJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Vaccarin can be synthesized through various chemical processes. One common method involves the extraction of flavonoid glycosides from the seeds of Vaccaria hispanica using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate vaccarin .

Industrial Production Methods

In industrial settings, vaccarin is typically produced by large-scale extraction from Vaccaria hispanica seeds. The seeds are ground into a fine powder and subjected to solvent extraction. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity vaccarin .

Chemical Reactions Analysis

Types of Reactions

Vaccarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of vaccarin, each with distinct pharmacological properties .

Scientific Research Applications

Vaccarin has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying flavonoid glycosides and their chemical properties.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and inflammatory conditions.

    Industry: Utilized in the development of nutraceuticals and functional foods

Mechanism of Action

Vaccarin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Vaccarin is compared with other flavonoid glycosides such as:

Vaccarin stands out due to its unique combination of anti-inflammatory, antioxidant, and cardioprotective effects, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C32H38O19

Molecular Weight

726.6 g/mol

IUPAC Name

6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C32H38O19/c33-7-17-23(40)26(43)30(51-31-27(44)21(38)14(37)9-46-31)29(49-17)20-13(36)6-16-19(24(20)41)12(35)5-15(48-16)10-1-3-11(4-2-10)47-32-28(45)25(42)22(39)18(8-34)50-32/h1-6,14,17-18,21-23,25-34,36-45H,7-9H2/t14-,17+,18+,21-,22+,23+,25-,26-,27+,28+,29+,30+,31-,32+/m0/s1

InChI Key

GYIKGLVKALOGDP-QDUCECJPSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)CO)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O

Origin of Product

United States

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